Cas no 54012-73-6 (piperidin-3-amine)
piperidin-3-amine Chemical and Physical Properties
Names and Identifiers
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- Piperidin-3-amine
- 3-Aminopiperidine
- (+/-)3-Amino piperidine
- 3-amino-dihydropyridine
- 3-Piperidinamine
- (RS)-3-aminopiperidine
- [3]Piperidylamin
- [3]piperidylamine
- 3-Aminopiperidin
- 3-Piperidinamine,(3R)
- m-aminopiperidine
- piperidin-3-ylamine
- PubChem6731
- (3RS)-3-aminopiperidine
- PEUGKEHLRUVPAN-UHFFFAOYSA-N
- BCP10242
- RP18719
- BC205656
- ST24048925
- A829907
- AKOS005206889
- FT-0602178
- SCHEMBL11946
- SB45192
- AMY19293
- FT-0657389
- EN300-42328
- SY068819
- DS-15819
- MFCD04972497
- MFCD03093369
- SB43018
- Q-103035
- MFCD03093370
- CS-W005316
- SY065405
- (+)-NOESREAGENT
- AC-13109
- DTXSID90276414
- 54012-73-6
- FT-0658224
- D77676
- DB-022271
- DTXCID40227714
- piperidin-3-amine
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- MDL: MFCD04972497
- Inchi: 1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2
- InChI Key: PEUGKEHLRUVPAN-UHFFFAOYSA-N
- SMILES: N1CCCC(C1)N
Computed Properties
- Exact Mass: 100.10000
- Monoisotopic Mass: 100.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 54
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38
- XLogP3: -0.6
Experimental Properties
- Color/Form: No data available
- Density: 0.910
- Melting Point: 55-57 ºC
- Boiling Point: 158 ºC
- Flash Point: 53 ºC
- Refractive Index: 1.456
- PSA: 38.05000
- LogP: 0.72620
piperidin-3-amine Security Information
- Signal Word:Danger
- Hazard Statement: H314-H317-H334
- Warning Statement: P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 2579
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45
- HazardClass:8
- PackingGroup:Ⅲ
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
- Safety Term:S26;S36/37/39;S45
- Risk Phrases:R34
piperidin-3-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
piperidin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 064988-1g |
3-Aminopiperidine |
54012-73-6 | 97% | 1g |
£36.00 | 2022-03-01 | |
| Chemenu | CM119233-5g |
3-Aminopiperidine |
54012-73-6 | 98% | 5g |
$102 | 2021-08-06 | |
| Chemenu | CM119233-10g |
3-Aminopiperidine |
54012-73-6 | 98% | 10g |
$189 | 2021-08-06 | |
| Chemenu | CM119233-25g |
3-Aminopiperidine |
54012-73-6 | 98% | 25g |
$374 | 2021-08-06 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD2499-250mg |
Piperidin-3-amine |
54012-73-6 | 95% | 250mg |
¥132.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD2499-1g |
Piperidin-3-amine |
54012-73-6 | 95% | 1g |
¥290.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD2499-5g |
Piperidin-3-amine |
54012-73-6 | 95% | 5g |
¥1001.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD2499-10g |
Piperidin-3-amine |
54012-73-6 | 98% | 10g |
¥435 | 2021-08-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD2499-25g |
Piperidin-3-amine |
54012-73-6 | 98% | 25g |
¥3575.0 | 2022-02-28 | |
| TRC | A632998-250mg |
3-Aminopiperidine |
54012-73-6 | 250mg |
$ 64.00 | 2023-04-19 |
piperidin-3-amine Suppliers
piperidin-3-amine Related Literature
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1. Preparation, molecular structure, and stereochemical properties of copper(II) complexes co-ordinated to (3S)- and (RS)-3-aminopiperidine: effect of ring size on stereochromismKazuo Miyamura,Masahiko Saburi,Sei Tsuboyama,Kaoru Tsuboyama,Tosio Sakurai J. Chem. Soc. Dalton Trans. 1988 1543
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Youyu Xie,Jiguo Wang,Lin Yang,Wei Wang,Qinghai Liu,Hualei Wang,Dongzhi Wei Catal. Sci. Technol. 2022 12 2162
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3. Reactions of copper(II) complexes of optically active N-substituted diamines with alk-3-en-2-ones or 4-hydroxyalkan-2-ones: formation of optically active macrocyclesKazuo Miyamura,Kazuhiko Hata,Tadashi Makino,Masahiko Saburi,Sadao Yoshikawa J. Chem. Soc. Dalton Trans. 1987 1127
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Yu Peng,Yunpeng Yao,Lina Li,Zhenyue Wu,Sasa Wang,Junhua Luo J. Mater. Chem. C 2018 6 6033
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Anas Ramadan Kotb,Abdallah E. Abdallah,Hazem Elkady,Ibrahim H. Eissa,Mohammed S. Taghour,Dina Abed Bakhotmah,Tamer M. Abdelghany,Mohamed Ayman El-Zahabi RSC Adv. 2023 13 10488
Additional information on piperidin-3-amine
Piperidin-3-Amine: A Comprehensive Overview
Piperidin-3-amine, also known by its CAS number 54012-73-6, is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is a six-membered ring structure with one nitrogen atom at the third position, making it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials. Recent studies have highlighted its potential in drug development, particularly in the design of novel therapeutics targeting neurological disorders and cancer.
The structural uniqueness of piperidin-3-amine lies in its ability to act as both a nucleophile and an amine donor, facilitating a wide range of chemical transformations. Researchers have exploited this property to synthesize complex heterocyclic compounds, which are essential components in modern pharmaceuticals. For instance, derivatives of piperidin-3-amine have been shown to exhibit potent anti-inflammatory and antioxidant activities, making them promising candidates for treating chronic diseases such as Alzheimer's and Parkinson's.
In the realm of materials science, piperidin-3-amine has emerged as a key building block for the development of advanced polymers and nanomaterials. Its ability to form stable covalent bonds with various functional groups has enabled the creation of high-performance materials with tailored properties. Recent breakthroughs include the use of piperidin-3-amine in the synthesis of conductive polymers, which hold great potential for applications in flexible electronics and energy storage devices.
The synthesis of piperidin-3-amine has also been optimized through innovative methodologies. Traditional approaches involving multi-step reactions have been replaced with more efficient protocols that minimize waste and enhance yield. For example, researchers have successfully employed catalytic asymmetric synthesis to produce enantiomerically pure derivatives of piperidin-3-amine, which are critical for drug discovery programs requiring high stereochemical control.
Moreover, the biological evaluation of piperidin-3-amines has revealed fascinating insights into their pharmacokinetic profiles and bioavailability. Studies conducted on animal models have demonstrated that certain derivatives exhibit excellent absorption and distribution properties, making them ideal candidates for oral drug delivery systems. These findings have further solidified the importance of piperidin-3-amines in contemporary medicinal chemistry.
In conclusion, CAS No. 54012-73-6 (piperidin-3-amine) stands as a testament to the ingenuity and creativity within the scientific community. Its diverse applications across multiple disciplines underscore its significance as a foundational compound in modern research. As ongoing investigations continue to uncover new facets of its potential, it is clear that piperidin-3-amine will remain at the forefront of scientific innovation for years to come.
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